molecular formula C22H23NO5 B2504084 (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 623116-44-9

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2504084
M. Wt: 381.428
InChI Key: MMUODQMYKKFGSN-MOSHPQCFSA-N
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Description

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate, also known as EDOB, is a chemical compound that has been studied for its potential applications in scientific research. EDOB is a member of the benzofuran family, which has been shown to have a variety of biological activities, including anti-inflammatory, anticancer, and antiviral effects. In

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including benzofurans, are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. Research by Shimizu et al. (2009) highlights waste-free synthesis methods for condensed heterocyclic compounds, utilizing oxidative coupling reactions that could be relevant for synthesizing or modifying compounds like the one , indicating its utility in generating new molecular entities with potential biological activities (Shimizu, Hirano, Satoh, & Miura, 2009).

Biological Activity Exploration

Compounds with benzofuran cores have been explored for various biological activities. A study by Maddila et al. (2012) on biphenyl-dihydro-thiazolopyrimidines derivatives, which share some structural features with the compound , indicates that such molecules can have significant antioxidant, antibacterial, and antifungal properties, suggesting potential research applications of the compound in these areas (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).

Fluorescence and Sensing Applications

Roy et al. (2019) describe a rhodamine-based compound acting as a dual chemosensor for metal ions, showcasing how structural modifications can impart specific sensing capabilities. This suggests that with appropriate functionalization, the compound could find applications in the development of new sensors for metal ions or other analytes, reflecting its potential in analytical chemistry and environmental monitoring (Roy, Shee, Mukherjee, Mandal, & Roy, 2019).

Photodynamic Therapy (PDT)

Pişkin, Canpolat, and Öztürk (2020) discuss the synthesis and characterization of zinc phthalocyanines substituted with Schiff base groups for photodynamic therapy. The incorporation of benzofuran derivatives into photoactive compounds like phthalocyanines underscores the potential of the compound for research into treatments for cancer and other diseases through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Research

Compounds with benzofuran and carbamate groups have been evaluated for antimicrobial and anticancer activities. Bekircan et al. (2008) synthesized derivatives showing activity against cancer cell lines, indicating the potential of the compound for developing new chemotherapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-4-23(5-2)22(25)27-17-11-12-18-19(14-17)28-20(21(18)24)13-15-7-9-16(10-8-15)26-6-3/h7-14H,4-6H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUODQMYKKFGSN-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OCC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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